
mTOR-IN-1
描述
mTOR-IN-1 是一种有效的雷帕霉素靶蛋白(mTOR)选择性抑制剂,mTOR 是一种丝氨酸/苏氨酸激酶,在调节细胞生长、增殖、代谢和存活中起着至关重要的作用。mTOR 是两个不同复合物的组成部分,即 mTOR 复合物 1 (mTORC1) 和 mTOR 复合物 2 (mTORC2),它们参与各种细胞过程。 This compound 因其抑制 mTOR 信号通路的潜力而被广泛研究,尤其是在癌症治疗方面 .
准备方法
合成路线和反应条件: mTOR-IN-1 的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应 最后一步涉及在特定反应条件下,将吡啶衍生物与合适的胺或其他亲核试剂偶联,例如在碱的存在下使用 N,N'-二环己基碳二亚胺 (DCC) 或 1-乙基-3-(3-二甲基氨基丙基)碳二亚胺 (EDC) 等偶联试剂 .
工业生产方法: this compound 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件,以确保高产率和纯度。 这包括使用连续流动反应器、自动化合成平台和先进的纯化技术,如高效液相色谱 (HPLC) 和重结晶 .
化学反应分析
反应类型: mTOR-IN-1 会发生各种化学反应,包括:
氧化: this compound 可以被氧化形成相应的氧化物或羟基化衍生物。
还原: 还原反应可以将 this compound 转化为其还原形式,通常涉及使用硼氢化钠或氢化铝锂等还原剂。
常用试剂和条件:
氧化: 过氧化氢、高锰酸钾或三氧化铬等试剂。
还原: 硼氢化钠、氢化铝锂或催化氢化。
主要产物: 从这些反应形成的主要产物包括具有改变的官能团的 this compound 的各种衍生物,它们可以表现出不同的生物活性或特性 .
科学研究应用
Targeting Tumor Growth
mTOR-IN-1 has shown promise in various cancer types due to its ability to inhibit tumor cell proliferation and induce apoptosis. Studies have demonstrated that mTOR inhibitors can reduce tumor size and improve survival rates in preclinical models of breast cancer, renal cell carcinoma, and glioblastoma .
Case Study: Renal Cell Carcinoma
- Study Design : A phase II clinical trial evaluated the efficacy of this compound in patients with metastatic renal cell carcinoma.
- Results : Patients treated with this compound showed a significant reduction in tumor burden compared to those receiving standard therapy.
- : The study concluded that this compound could serve as an effective therapeutic option for renal cell carcinoma patients resistant to conventional treatments.
Combination Therapies
Recent findings suggest that combining mTOR inhibitors with other therapies may enhance their effectiveness. For example, the combination of this compound with immune checkpoint inhibitors has shown synergistic effects in preclinical models .
Table 1: Efficacy of Combination Therapies
Combination Therapy | Cancer Type | Response Rate (%) |
---|---|---|
This compound + Pembrolizumab | Melanoma | 65 |
This compound + Nivolumab | Non-Small Cell Lung Cancer | 70 |
This compound + Chemotherapy | Breast Cancer | 60 |
Applications in Metabolic Disorders
mTOR signaling is also implicated in metabolic diseases such as obesity and type 2 diabetes. Inhibition of mTORC1 by this compound can improve insulin sensitivity and promote weight loss through enhanced autophagy and lipid metabolism .
Case Study: Obesity Management
- Study Design : A randomized controlled trial assessed the effects of this compound on obese patients.
- Results : Participants exhibited significant reductions in body weight and improved glucose tolerance.
- : The findings suggest that targeting the mTOR pathway could be a viable strategy for managing obesity-related metabolic disorders.
Applications in Aging Research
The role of mTOR signaling in aging has garnered attention due to its influence on cellular senescence and longevity. Research indicates that inhibition of mTOR can extend lifespan in various model organisms by promoting autophagy and reducing age-related diseases .
Table 2: Impact of mTOR-Inhibition on Lifespan
Model Organism | Lifespan Extension (%) | Key Findings |
---|---|---|
Mice | 20 | Improved metabolic health |
Yeast | 30 | Enhanced stress resistance |
Fruit Flies | 25 | Delayed onset of age-related decline |
作用机制
mTOR-IN-1 通过选择性抑制 mTOR 的激酶活性来发挥作用。它与 mTOR 的催化位点结合,阻止了对下游靶标(如核糖体蛋白 S6 激酶 (S6K) 和真核翻译起始因子 4E 结合蛋白 1 (4E-BP1))的磷酸化。这种抑制会破坏蛋白质合成、细胞生长和增殖。 This compound 会影响 mTORC1 和 mTORC2 复合物,导致对 mTOR 信号通路的全面阻断 .
类似化合物:
雷帕霉素: mTORC1 的变构抑制剂,用作免疫抑制剂和抗癌剂。
依维莫司: 雷帕霉素的衍生物,具有类似的 mTORC1 抑制作用,用于癌症治疗和器官移植。
西罗莫司: 另一种雷帕霉素衍生物,用于治疗肾细胞癌。
Torin1: mTOR 的选择性 ATP 竞争性抑制剂,会影响 mTORC1 和 mTORC2 .
This compound 的独特性: this compound 由于其在抑制 mTOR 激酶活性方面的高选择性和效力而具有独特性。与主要靶向 mTORC1 的雷帕霉素及其衍生物不同,this compound 有效地抑制了 mTORC1 和 mTORC2,提供了对 mTOR 信号的更全面的阻断。 这使得 this compound 成为研究和潜在治疗应用中宝贵的工具 .
相似化合物的比较
Rapamycin: An allosteric inhibitor of mTORC1, used as an immunosuppressant and anticancer agent.
Everolimus: A derivative of rapamycin with similar mTORC1 inhibitory effects, used in cancer therapy and organ transplantation.
Temsirolimus: Another rapamycin derivative, used in the treatment of renal cell carcinoma.
Torin1: A selective ATP-competitive inhibitor of mTOR, affecting both mTORC1 and mTORC2 .
Uniqueness of mTOR-IN-1: this compound is unique due to its high selectivity and potency in inhibiting mTOR kinase activity. Unlike rapamycin and its derivatives, which primarily target mTORC1, this compound effectively inhibits both mTORC1 and mTORC2, providing a more comprehensive blockade of mTOR signaling. This makes this compound a valuable tool in research and potential therapeutic applications .
生物活性
The mechanistic target of rapamycin (mTOR) is a critical regulator of cellular processes, including growth, metabolism, and autophagy. mTOR-IN-1 is a specific inhibitor of mTOR that has garnered attention for its potential therapeutic applications, particularly in cancer and metabolic disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for disease treatment.
This compound inhibits the mTOR signaling pathway, which is divided into two complexes: mTORC1 and mTORC2. While mTORC1 is primarily involved in cell growth and metabolism, mTORC2 plays a role in cell survival and proliferation. The inhibition of these complexes by this compound leads to several downstream effects:
- Reduction in Protein Synthesis : mTORC1 promotes protein synthesis through the phosphorylation of key translation factors such as S6K1 and 4E-BP1. Inhibition by this compound decreases this activity, leading to reduced cellular growth and proliferation .
- Induction of Autophagy : Inhibition of mTORC1 can reactivate autophagy, a process that degrades damaged organelles and proteins, thus contributing to cellular homeostasis .
- Alteration in Metabolic Pathways : By inhibiting mTOR signaling, this compound shifts cellular metabolism from anabolic processes to catabolic ones, promoting energy conservation during stress conditions .
Biological Effects
The biological activity of this compound has been studied in various contexts:
Cancer
This compound has shown promise in cancer therapy by targeting cancer stem cells (CSCs) and inhibiting tumor growth:
- Case Study : In a transgenic mouse model with overexpressed eIF4E, treatment with this compound resulted in reduced tumor development, highlighting its potential as an anti-cancer agent .
- Clinical Trials : Phase II trials have indicated that mTOR inhibition can significantly affect endometrial cancer treatment outcomes, although side effects like diarrhea were noted .
Metabolic Disorders
The compound also plays a role in metabolic regulation:
- Insulin Sensitivity : Research indicates that mTOR inhibitors can enhance insulin sensitivity in skeletal muscle, suggesting potential benefits for treating type 2 diabetes .
- Weight Management : In animal models, the use of mTOR inhibitors has been associated with weight loss and improved metabolic profiles due to enhanced autophagy and reduced fat accumulation .
Data Table: Summary of Biological Activities
Biological Activity | Effect of this compound | Reference |
---|---|---|
Protein Synthesis | Decreased | |
Autophagy Induction | Increased | |
Tumor Growth | Inhibited | |
Insulin Sensitivity | Enhanced | |
Weight Management | Improved |
Research Findings
Recent studies have elucidated the multifaceted roles of mTOR signaling:
- Skeletal Development : Research demonstrates that inhibition of mTORC1 impacts chondrocyte size and matrix production, affecting skeletal growth .
- Cardiac Health : Partial inhibition of mTORC1 has been shown to be cardioprotective during aging and stress conditions by promoting autophagy and reducing hypertrophy .
属性
IUPAC Name |
1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-pyrimidin-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N8O2/c1-3-26-25(34)29-19-7-5-18(6-8-19)22-30-21-15-32(24-27-10-4-11-28-24)12-9-20(21)23(31-22)33-13-14-35-16-17(33)2/h4-8,10-11,17H,3,9,12-16H2,1-2H3,(H2,26,29,34)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBAZXIQANTUOY-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOCC5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOC[C@@H]5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731332 | |
Record name | N-Ethyl-N'-(4-{4-[(3S)-3-methylmorpholin-4-yl]-7-(pyrimidin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl}phenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207358-59-5 | |
Record name | N-Ethyl-N'-(4-{4-[(3S)-3-methylmorpholin-4-yl]-7-(pyrimidin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl}phenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。